molecular formula C5H5ClN4O B6224870 7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride CAS No. 2768327-45-1

7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride

Cat. No.: B6224870
CAS No.: 2768327-45-1
M. Wt: 172.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a triazole ring fused to a pyrazine ring, forming a unique structure that can interact with biological targets in diverse ways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(aminomethyl)-1,2,4-triazole with pyrazine derivatives in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dichloromethane at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyrazine rings.

Scientific Research Applications

7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition of enzymatic activity or the alteration of signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(aminomethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride
  • 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine

Uniqueness

7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

2768327-45-1

Molecular Formula

C5H5ClN4O

Molecular Weight

172.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.